

Edoxaban Impurity 2 (CAS 1255529-27-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Edoxaban impurity 2

Cat. No.: B15237737

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban, a direct factor Xa inhibitor, is a widely prescribed oral anticoagulant for the prevention of stroke and systemic embolism. As with any pharmaceutical compound, the control of impurities is of paramount importance to ensure the safety and efficacy of the final drug product. Edoxaban has three chiral centers, leading to the possibility of eight stereoisomers. The pharmacologically active isomer is (1R,2S,4S)-Edoxaban. **Edoxaban Impurity 2**, identified by the CAS number 1255529-27-1, is the (1S,2S,4S)-stereoisomer of Edoxaban, also referred to as the (SSS)-Isomer or Edoxaban EP Impurity C.^{[1][2][3]} This technical guide provides an in-depth overview of the properties, synthesis, and analysis of this specific impurity.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Edoxaban Impurity 2** is presented in the table below. It is important to note that while some data is readily available from commercial suppliers of reference standards, other specific physical properties such as melting and boiling points are not extensively reported in publicly available literature.

Property	Value	Source(s)
CAS Number	1255529-27-1	[4][5]
Chemical Name	N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide	[3][4]
Synonyms	Edoxaban (SSS)-Isomer, Edoxaban EP Impurity C, (1S,2S,4S)-Edoxaban	[1][2][3]
Molecular Formula	C ₂₄ H ₃₀ ClN ₇ O ₄ S	[4][5]
Molecular Weight	548.06 g/mol	[2][4]
Appearance	Off-White Solid	[4]

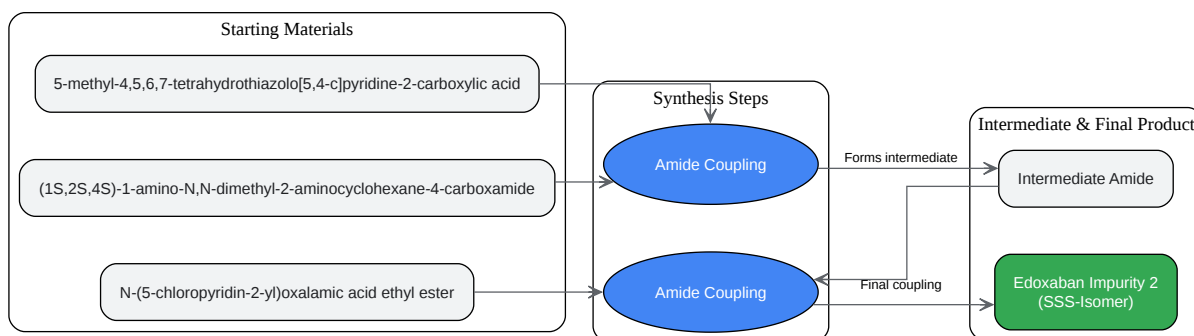
Synthesis and Formation

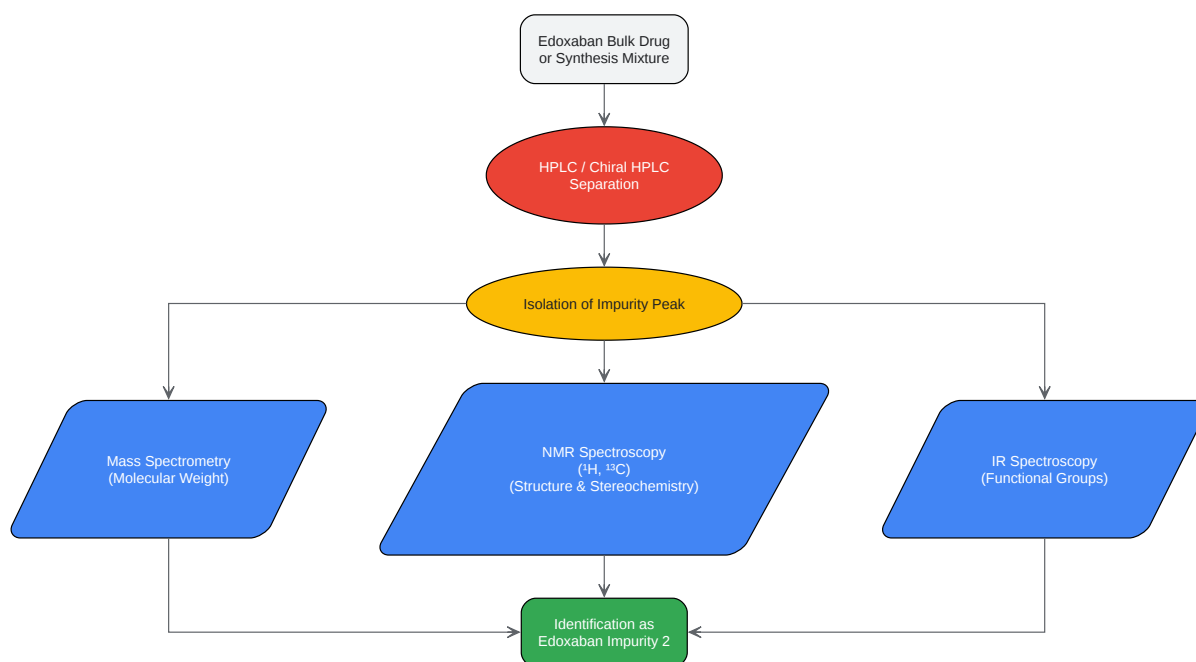
Edoxaban Impurity 2, being a stereoisomer of the active pharmaceutical ingredient, is typically formed during the synthesis of Edoxaban if the stereochemistry of the starting materials and reagents is not strictly controlled. The synthesis of Edoxaban involves the coupling of three key fragments: a thiazolo[5,4-c]pyridine moiety, a chiral diamine cyclohexane derivative, and a chloropyridine oxalamide unit. The formation of the (SSS)-isomer impurity arises from the use of the corresponding (1S,2S,4S)-diamine cyclohexane intermediate.

While a specific, detailed experimental protocol for the synthesis of **Edoxaban Impurity 2** is not readily available in the public domain, a general synthetic approach can be inferred from published literature on Edoxaban's chiral impurities.[6]

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for **Edoxaban Impurity 2**, based on known synthetic routes for Edoxaban and its isomers.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ace.as-pub.com [ace.as-pub.com]
- 2. researchgate.net [researchgate.net]
- 3. | Applied Chemical Engineering [ace.as-pub.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]
- 6. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Edoxaban Impurity 2 (CAS 1255529-27-1): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15237737#edoxaban-impurity-2-cas-1255529-27-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com